molecular formula C18H22ClN5O3 B2395021 1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923150-21-4

1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2395021
CAS No.: 923150-21-4
M. Wt: 391.86
InChI Key: MXULSIFJUYCNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic substituted xanthine derivative developed for basic and applied research. This compound is of significant interest in neuroscience and pharmacology, primarily for its potential as a potent and selective inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) ion channels. TRPC5 channels are non-selective cation channels that are highly expressed in the central nervous system and have been implicated in a range of physiological processes and disease states. Research indicates that modulation of TRPC5 activity can influence neuronal excitability, growth cone morphology, and neurotransmitter release. Consequently, this compound provides a valuable pharmacological tool for investigating the role of TRPC5-mediated signaling in neurological disorders, including anxiety, depression, epilepsy, and neurodegenerative diseases. The core xanthine structure is known for its druggability and ability to interact with various biological targets. The specific substitution pattern on this molecule—featuring a 2-chlorobenzyl group at the N1 position and a (3-methoxypropyl)amino chain at the C8 position—is designed to optimize its affinity for TRPC5 channels and enhance its physicochemical properties for experimental use. By selectively blocking TRPC5 channels, this inhibitor helps researchers elucidate the channel's function in specific cell types and disease models, contributing to the validation of TRPC5 as a therapeutic target and aiding in the development of novel treatment strategies. This product is intended for research applications only.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-6-10-27-3)23(2)18(26)24(16(14)25)11-12-7-4-5-8-13(12)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULSIFJUYCNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step condensation and substitution reactions. Key steps include:

  • Step 1: Formation of the purine core via cyclization of chlorinated intermediates under acidic conditions (e.g., HCl) .
  • Step 2: Introduction of the 3-methoxypropylamino group via nucleophilic substitution, using sodium carbonate as a base to deprotonate the amine and enhance reactivity .
  • Step 3: Final purification via column chromatography or recrystallization in ethanol/dichloromethane.

Critical Factors for Yield Optimization:

  • Temperature: Maintain 60–80°C during condensation to prevent side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Use: Diisopropylethylamine (DIPEA) enhances coupling efficiency in step 2 .

Q. Which analytical techniques are prioritized for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm) .
    • 2D-COSY resolves overlapping signals in the purine core.
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 364.11708) .
    • Collision Cross-Section (CCS) Data: Compare experimental CCS (183.3 Ų for [M+H]+) with computational predictions to validate gas-phase conformation (Table 1).

Q. Table 1: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+364.11708183.3
[M+Na]+386.09902197.9
[M-H]-362.10252184.1

Advanced Research Questions

Q. How can discrepancies between predicted and experimental CCS values be resolved?

Answer: Discrepancies often arise from:

  • Adduct Formation: Sodium or potassium adducts increase CCS due to larger ionic radii (e.g., [M+Na]+ CCS = 197.9 vs. [M+H]+ = 183.3 Ų) .
  • Conformational Flexibility: Gas-phase folding varies with charge state. Use ion mobility spectrometry (IMS) paired with molecular dynamics simulations to model flexible regions.
  • Instrument Calibration: Validate CCS measurements against standards (e.g., tetraalkylammonium salts) .

Q. What strategies identify the compound’s interaction with nucleotide-binding enzymes?

Answer:

  • Competitive Binding Assays:
    • Use fluorescent ATP analogs (e.g., mant-ATP) to monitor displacement in real-time. A >50% signal reduction suggests strong binding .
  • Mutagenesis Studies:
    • Modify key residues (e.g., Lys-72 in kinase domains) to assess binding pocket specificity.
  • Surface Plasmon Resonance (SPR):
    • Measure kinetic parameters (kon/off) for interactions with purified enzymes. A Kd < 1 µM indicates high affinity .

Q. How should contradictory biological activity data across studies be addressed?

Answer: Methodological Validation Steps:

Purity Verification: Ensure >95% purity via HPLC (retention time ±0.1 min) and NMR (no extraneous peaks) .

Dose-Response Curves: Test activity across 3–5 log units to confirm EC50 consistency.

Orthogonal Assays:

  • Compare enzymatic inhibition (e.g., IC50) with cellular viability assays (e.g., MTT). Discrepancies may indicate off-target effects .

Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C8-position in purine core) prone to nucleophilic attack .
  • Molecular Docking: Simulate binding to cysteine residues in enzymes (e.g., glutathione S-transferase) to predict covalent adduct formation .

Q. How do structural analogs inform SAR studies for this compound?

Answer: Key Analog Comparisons (Table 2):

Compound ModificationBiological ImpactSource
8-Bromo substitutionEnhanced kinase inhibition
3-Methoxypropyl → CyclohexylReduced solubility, increased logP
2-Chlorobenzyl → 4-FluorophenylImproved metabolic stability

SAR Insights:

  • Chlorobenzyl Group: Critical for π-π stacking in hydrophobic pockets .
  • Methoxypropyl Chain: Balances solubility and membrane permeability (logP ~2.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.